2-Cyclopenten-1-ol, 2-pentyl-
Overview
Description
2-Cyclopenten-1-ol, 2-pentyl- is an organic compound belonging to the class of cyclopentenols It is characterized by a cyclopentene ring with a hydroxyl group and a pentyl substituent
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen Condensation: This method involves decarboxylation and isomerization cascades of unsaturated diesters.
Dehydration: Acid-catalyzed dehydration of cyclopentanediols can also yield 2-cyclopenten-1-ol.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized versions of the above-mentioned laboratory techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentenes.
Scientific Research Applications
2-Cyclopenten-1-ol, 2-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 2-pentyl- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, facilitating various biochemical pathways and reactions .
Comparison with Similar Compounds
Cyclopentenone: Contains a ketone group instead of a hydroxyl group.
Cyclopentanol: Saturated alcohol with a similar ring structure.
Cyclopentene: Lacks the hydroxyl group but shares the cyclopentene ring structure.
Uniqueness: 2-Cyclopenten-1-ol, 2-pentyl- is unique due to the presence of both a hydroxyl group and a pentyl substituent, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-pentylcyclopent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAVRJAAUOVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454931 | |
Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174618-07-6 | |
Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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